Scutebarbatine X

概要

説明

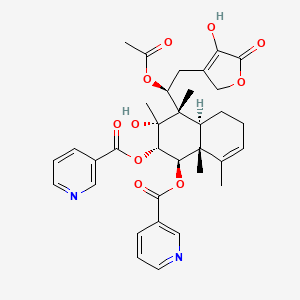

Scutebarbatine X is a neo-clerodane diterpenoid isolated from Scutellaria barbatae (Labiatae) and has anti-inflammatory properties . It can inhibit nitric oxide production efficiently with IC50 values of lower than 50 μM .

Physical And Chemical Properties Analysis

Scutebarbatine X has a molecular weight of 634.68 . It is recommended to be stored at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .科学的研究の応用

Antitumor Activity

Scutebarbatine X, also known as Scutebarbatine A (SBT-A), has been found to have significant antitumor effects on A549 cells, a type of human lung carcinoma cell line . The compound induces apoptosis in these cells in a concentration-dependent manner . The mechanism of action involves up-regulating the expressions of caspase-3 and 9, and down-regulating Bcl-2 . This suggests that Scutebarbatine X could be a potential therapeutic agent for lung cancer.

Induction of Apoptosis

Scutebarbatine X has been shown to induce dose-dependent apoptosis, specifically in cancer cells . The compound works by releasing the molecular brakes (the Inhibitors of Apoptosis, or IAPs) on apoptosis in cell death-evading cancer cells . This unique mechanism of action could make Scutebarbatine X a promising candidate for cancer treatment.

Traditional Chinese Medicine

Scutebarbatine X is a major diterpenoid produced in Scutellaria barbata, a plant traditionally used in Chinese medicine for the treatment of cancers . The compound’s anticancer properties could provide a scientific basis for the traditional use of this plant in cancer treatment.

Targeted Profiling of Diterpenoids

Scutebarbatine X can be used as a reference standard in the targeted profiling of diterpenoids in Scutellaria barbata . This could help in the efficient identification and characterization of other bioactive diterpenoids in the plant.

Chemopreventive Preparations

The differential induction of apoptosis by Scutebarbatine X in different extracts of Scutellaria barbata suggests that the compound could be used to produce enhanced chemopreventive preparations for the treatment of cancer .

Study of Apoptosis Mechanisms

The ability of Scutebarbatine X to modulate the expressions of apoptosis-related proteins makes it a useful tool in the study of apoptosis mechanisms . This could contribute to our understanding of cell death and cancer biology.

作用機序

- Scutebarbatine X primarily targets specific cellular components or proteins. Although detailed information about its specific targets is limited, we know that it exhibits anti-inflammatory properties .

- One of the mechanisms of action of Scutebarbatine X could involve inhibition of platelet-derived growth factor β (PDGF-β) production. PDGF-β is crucial in fibrogenesis progression and activation of hepatic stellate cells (HSCs) .

Target of Action

Mode of Action

Safety and Hazards

特性

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24-,25-,27-,28-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVZWLNTNWLURP-NCDJTCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scutebarbatine X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Scutebarbatine X in the quality control of Scutellariae Barbatae Herba?

A1: Research has shown that Scutebarbatine X, along with Scutellarin, Acteoside, and Scutellarein, can serve as a differential chemical marker for Scutellariae Barbatae Herba. These compounds (with VIP>1) were identified through chemometric analysis, specifically Hierarchical Cluster Analysis (HCA) and Partial Least Square Discriminant Analysis (PLS-DA), to differentiate between various batches of the herb. This finding suggests that Scutebarbatine X levels can be used to classify and potentially standardize the quality of Scutellariae Barbatae Herba for medicinal purposes. []

Q2: How does Scutebarbatine X compare to other isolated compounds from Scutellaria barbata in terms of its ability to reduce neuroinflammation?

A2: Scutebarbatine X demonstrates potent inhibitory activity against Nitric Oxide (NO) production in LPS-stimulated BV2 microglial cells, a key indicator of neuroinflammation. With an IC50 value of 27.4 μM, it proves to be one of the most effective compounds isolated from Scutellaria barbata for this purpose. While 6-Methoxynaringenin exhibits slightly stronger inhibition (IC50 of 25.8 μM), Scutebarbatine X stands out alongside this flavonoid as a promising candidate for further investigation into its potential neuroprotective properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。